molecular formula C16H11N3 B1525947 5-(1H-1,3-benzodiazol-2-yl)quinoline CAS No. 123995-39-1

5-(1H-1,3-benzodiazol-2-yl)quinoline

Cat. No.: B1525947
CAS No.: 123995-39-1
M. Wt: 245.28 g/mol
InChI Key: HFLKQSFLJVLFDN-UHFFFAOYSA-N
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Description

5-(1H-1,3-benzodiazol-2-yl)quinoline (CAS 123995-39-1) is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a quinoline moiety directly linked to a 1H-benzodiazole (benzimidazole) ring, creating a hybrid structure that combines the pharmacophoric elements of both systems. The quinoline nucleus is a privileged structure in anticancer research, with well-documented derivatives acting through diverse mechanisms such as growth inhibition via cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, the benzimidazole pharmacophore is frequently employed in the design of ligands for various biological targets. Recent scientific investigations highlight the relevance of this specific hybrid scaffold in the development of central nervous system (CNS)-active compounds. Specifically, low-basicity ligands for the serotonin 5-HT6 receptor, which incorporate similar structural features, are being explored for their potential utility in treating CNS tumors like astrocytoma and glioblastoma . These 5-HT6 receptor ligands demonstrate promising antiproliferative activity and are investigated for their role in modulating pathways involved in cancer progression, such as the Cdk5 and mTOR signaling cascades . As a building block, 5-(1H-1H,3-benzodiazol-2-yl)quinoline provides researchers with a versatile core for constructing novel molecules aimed at oncological and neurological diseases. Its structure is a promising starting point for the development of targeted therapies, making it a valuable compound for high-level pharmaceutical R&D. This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-8-15-14(7-1)18-16(19-15)12-5-3-9-13-11(12)6-4-10-17-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKQSFLJVLFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=NC4=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Quinolines

are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities and are used in the synthesis of a number of medicinal drugs.

Benzodiazoles

, on the other hand, are a class of heterocyclic aromatic organic compounds. This class encompasses a broad spectrum of microbicidal activity and includes several antiparasitic and anticancer agents.

Biological Activity

5-(1H-1,3-benzodiazol-2-yl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a quinoline ring fused with a benzodiazole moiety. Its structural formula can be represented as follows:

C13H9N3\text{C}_{13}\text{H}_{9}\text{N}_{3}

This compound's unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains, including Sclerotinia sclerotiorum and Alternaria solani. The following table summarizes the antifungal activities of selected derivatives:

CompoundInhibition Rate (%) against Sclerotinia sclerotiorumEC50 (mg/L)
This compoundTBDTBD
Compound 13p (3-Cl substituted)86.1%5.17
Compound 13f (3-CF₃ substituted)77.8%6.67

These results indicate that specific substitutions on the benzodiazole ring enhance the antifungal potency of quinoline derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, certain benzodiazole derivatives were found to interact with key signaling pathways involved in cancer progression.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Activity : The compound can interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs) or inducing apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the benzodiazole or quinoline rings can significantly alter their efficacy and selectivity against microbial or cancerous cells. For instance:

  • Electron-Withdrawing Groups : Substituents such as -Cl or -CF₃ at the ortho or para positions on the aromatic ring enhance activity against certain fungi.
  • Hydrophobic Interactions : The presence of hydrophobic groups increases membrane permeability, thereby enhancing antimicrobial effects.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Fungicidal Activity Study : A series of novel quinoline-linked benzamide derivatives were synthesized and tested against multiple fungal strains. Compounds exhibited varying degrees of inhibition, with some outperforming standard antifungal agents like quinoxyfen .
  • Antimycobacterial Activity : Investigations into substituted quinoline carboxamides showed promising results against Mycobacterium tuberculosis, indicating potential for treating resistant strains .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 5-(1H-1,3-benzodiazol-2-yl)quinoline and related compounds:

Compound Core Structure Substituents/Linkages Key Features
This compound Quinoline + benzimidazole Direct fusion at C5 of quinoline Planar, rigid structure; potential π-π stacking and hydrogen bonding
2-(1H-1,3-Benzodiazol-2-yl) phenol (1b) Benzimidazole + phenol Phenol group at C2 of benzimidazole Enhanced antioxidant activity due to phenolic -OH group
2-({[1-Phenyl-1H-benzimidazol-6-yl]oxy}methyl)quinoline Quinoline + benzimidazole Ether linkage (-OCH2-) between rings Increased flexibility; modulates bioavailability
1-(Pyrazolo[3,4-b]quinolin-1-yl)methyl triazoles Pyrazoloquinoline + triazole Triazole moiety via methyl bridge Broad antituberculosis activity (MIC = 31 µM for compound 4)
5-Chloro-8-triazolylmethoxyquinoline Quinoline + triazole Triazolylmethoxy group at C8 Improved solubility and halogen-mediated target binding

Key Observations :

  • Direct fusion of benzimidazole to quinoline (target compound) maximizes π-π interactions but may reduce solubility compared to ether-linked analogs .
  • Substituents like halogens (e.g., Cl in ) or phenolic groups ( ) enhance bioactivity by modulating electronic properties and binding affinity.

Key Observations :

  • Compounds with polar substituents (e.g., -OH, -OCH3) exhibit enhanced antioxidant activity, while halogenation improves target specificity .
Physicochemical Properties
Property This compound 2-(1H-1,3-Benzodiazol-2-yl)phenol Pyrazoloquinoline-triazole Hybrids
Molecular Weight ~274.3 g/mol (C16H10N4) 225.2 g/mol (C12H9N2O) ~400–450 g/mol (varies)
Solubility Low (hydrophobic core) Moderate (polar -OH group) Moderate (triazole enhances)
LogP ~3.5 (estimated) ~2.8 ~2.0–3.5

Preparation Methods

Preparation of the Benzimidazole Moiety

The benzimidazole ring is typically synthesized by cyclization of benzene-1,2-diamine derivatives with suitable reagents such as cyanogen bromide or aldehydes.

  • Cyclization with Cyanogen Bromide: Benzene-1,2-diamine is reacted with cyanogen bromide under controlled conditions to form 2-amino benzimidazole intermediates. This method protects the amine groups during nitration and facilitates the formation of the benzimidazole ring system with high specificity and yield (around 56%).

  • Characterization: The intermediates are characterized by melting point determination, thin-layer chromatography (TLC), FTIR, ^1H NMR, and mass spectroscopy to confirm structure and purity.

Functionalization of Quinoline Core

The quinoline nucleus is functionalized to introduce reactive sites for coupling with the benzimidazole unit.

  • Vilsmeier-Haack Formylation: This method is commonly used to introduce an aldehyde group at the 3-position of quinoline, generating 2-chloroquinoline-3-carbaldehyde intermediates. The reaction involves treatment of N-arylacetamides with phosphoryl chloride and dimethylformamide (DMF) at low temperatures, followed by heating.

  • Chlorination: Introduction of chloro substituents at specific positions on quinoline facilitates nucleophilic substitution reactions necessary for subsequent coupling steps.

Coupling of Benzimidazole and Quinoline Units

The critical step in the synthesis involves linking the benzimidazole moiety to the quinoline ring at the 5-position.

  • Nucleophilic Substitution: The 5-position of quinoline, activated by chloro or aldehyde substituents, undergoes nucleophilic substitution with the benzimidazole nitrogen. This can be achieved by heating the quinoline derivative with benzimidazole or its precursors in the presence of bases such as potassium carbonate in solvents like DMF or ethanol.

  • Schiff Base Formation and Cyclization: In some methods, condensation of quinoline aldehyde derivatives with benzene-1,2-diamine leads to Schiff base intermediates, which upon cyclization form the benzimidazole ring fused to quinoline.

  • Use of Protective Groups: To avoid side reactions, protecting groups may be employed on amine functionalities during the synthesis, especially during nitration or reduction steps.

Representative Synthetic Procedure (Summarized)

Step Reactants/Conditions Product/Intermediate Yield (%) Notes
1 Benzene-1,2-diamine + cyanogen bromide 2-Amino benzimidazole (ST05) 56 Cyclization under controlled conditions
2 N-arylacetamide + POCl3 + DMF (0–5 °C) 2-Chloroquinoline-3-carbaldehyde Variable Vilsmeier-Haack formylation
3 2-Chloroquinoline-3-carbaldehyde + benzimidazole + K2CO3 in DMF 5-(1H-1,3-benzodiazol-2-yl)quinoline 60–70 Nucleophilic substitution coupling

Analytical and Characterization Data

  • Melting Points: Typically in the range of 175–232 °C depending on intermediates and final product purity.
  • Spectroscopic Analysis: FTIR, ^1H NMR, and mass spectroscopy confirm the formation of benzimidazole and quinoline rings and their linkage.
  • Chromatography: TLC monitoring during synthesis ensures reaction completion and purity control.

Research Findings and Optimization Notes

  • The use of protective groups during nitration and reduction steps enhances yield by preventing side reactions.
  • Potassium carbonate is an effective base for promoting nucleophilic substitution between quinoline and benzimidazole moieties.
  • Reaction temperatures between 40–80 °C and solvents like DMF or ethanol optimize coupling efficiency.
  • Post-synthesis recrystallization from ethanol improves purity and crystallinity of the final compound.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Cyclization with cyanogen bromide Benzene-1,2-diamine + cyanogen bromide Room temp to mild heating High specificity for benzimidazole Requires careful handling of toxic cyanogen bromide
Vilsmeier-Haack formylation N-arylacetamide + POCl3 + DMF 0–5 °C then 80 °C Efficient aldehyde introduction Sensitive to moisture
Nucleophilic substitution 2-Chloroquinoline-3-carbaldehyde + benzimidazole + K2CO3 40–80 °C, DMF or ethanol Direct coupling, good yields Requires base and controlled temp

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1H-1,3-benzodiazol-2-yl)quinoline derivatives?

  • Methodology : The Vilsmeier-Haack-Arnold reaction is commonly used to synthesize the quinoline core. Subsequent condensation with o-phenylenediamine derivatives introduces the benzimidazole moiety. For example, 2-chloroquinoline-3-carbaldehyde intermediates are prepared using DMF and POCl₃, followed by refluxing with diamines in methanol to yield target compounds (40–65% yields) . Alternative routes include nucleophilic substitution on quinoline halides, as shown in 2-chloro-3-(1H-benzimidazol-2-yl)quinoline synthesis .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (quinoline protons: δ 7.5–9.0 ppm) and carbon frameworks .
  • X-ray Crystallography : Resolves molecular geometry (e.g., 5.8° dihedral angle between quinoline and benzimidazole planes) .
  • HRMS : Validates molecular weight (<3 ppm error) .
  • Elemental Analysis : Confirms C/H/N composition (≤0.4% deviation) .

Q. What biological assays are typically used to evaluate activity?

  • Methodology :

  • Anti-cancer : NCI-60 cell line screening at 10⁻⁵ M .
  • Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli) .
  • Neurological : Acetylcholinesterase inhibition assays for Alzheimer’s research .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for quinoline-benzimidazole hybrids?

  • Methodology :

  • Structural Modifications : Vary substituents at quinoline C-2 (e.g., chloro vs. methoxy) to assess electronic effects .
  • Biological Testing : Use NCI-60 panels to identify cell-specific trends; 2-chloro analogs show GI₅₀ 1.8–4.2 μM vs. breast cancer cells .
  • ADMET Profiling : Parallel assays for pharmacokinetic relevance .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodology :

  • Assay Conditions : Compare solvent systems (DMSO vs. saline) and exposure times (48 vs. 72 hr) .
  • Compound Purity : Validate via HPLC (>95% purity) .
  • Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) .

Q. What computational methods support quinoline-benzimidazole hybrid optimization?

  • Methodology :

  • Molecular Docking : Predict binding modes with targets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR Modeling : Correlate logP values with anti-mycobacterial activity (R² >0.85) .

Q. How to optimize reaction yields in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test Pd/C vs. CuI in Sonogashira couplings .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) .
  • Temperature Control : Microwave-assisted synthesis reduces time (30 min vs. 24 hr) .

Q. What strategies improve crystal structure determination accuracy?

  • Methodology :

  • Cryogenic Data Collection : At 100 K to minimize thermal motion .
  • High-Resolution Detectors : Use CCD area detectors (R-factor <0.05) .
  • Hydrogen Placement : Riding models with Uiso = 1.2Ueq of parent atoms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-1,3-benzodiazol-2-yl)quinoline
Reactant of Route 2
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5-(1H-1,3-benzodiazol-2-yl)quinoline

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